

In-Depth Technical Guide to the Physical and Chemical Characteristics of Pyrimethanil-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **Pyrimethanil-d5**. Intended for use in research, scientific, and drug development settings, this document details the compound's properties, analytical methodologies for its characterization, and its relevance in the context of its non-deuterated analogue, Pyrimethanil. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided.

Core Physical and Chemical Properties

Pyrimethanil-d5 is the deuterated analogue of Pyrimethanil, a broad-spectrum anilinopyrimidine fungicide. The deuterium labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.[1][2] While specific experimental data for some physical properties of the solid deuterated compound are not readily available in the literature, the properties are expected to be very similar to the unlabeled Pyrimethanil.

Table 1: General and Physical Properties of Pyrimethanil-d5



Property	Value	Reference
Chemical Name	4,6-dimethyl-N-(phenyl-d5)-2- pyrimidinamine	[3]
Synonyms	2-Anilino-4,6- dimethylpyrimidine-d5	[3]
CAS Number	2118244-83-8	[3]
Molecular Formula	C12H8D5N3	[3]
Molecular Weight	204.29 g/mol	[3]
Appearance	White to off-white or faintly yellow crystalline powder/solid	[4]
Melting Point	96.3 °C (for unlabeled Pyrimethanil)	[4][5]
Storage Conditions	Store at room temperature	[3]

Table 2: Solubility of Unlabeled Pyrimethanil (at 20-25 °C)

Solvent	Solubility (g/L)	Reference
Water	0.121 (at 25 °C)	[4]
Acetone	389	[4]
Ethyl Acetate	617	[4]
Methanol	176	[4]
Dichloromethane	1000	[4][6]
n-Hexane	23.7	[4]
Toluene	412	[4]
Methanol Dichloromethane n-Hexane	176 1000 23.7	[4] [4][6] [4]

Mechanism of Action: Inhibition of Methionine Biosynthesis



The fungicidal activity of Pyrimethanil stems from its ability to inhibit the biosynthesis of methionine in fungi.[2] Methionine is an essential amino acid crucial for protein synthesis and other metabolic processes. By blocking this pathway, Pyrimethanil effectively halts fungal growth and proliferation. The following diagram illustrates the key steps in the fungal methionine biosynthesis pathway that are targeted by Pyrimethanil.

Figure 1. Fungal Methionine Biosynthesis Pathway and Inhibition by Pyrimethanil Methionine Biosynthesis Pathway Inhibition Aspartate **Pyrimethanil** Inhibition Cystathionine Homoserine y-synthase O-Acetylhomoserine Cystathionine y-synthase Homocysteine Methionine synthase Methionine

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Figure 1. Fungal Methionine Biosynthesis Pathway and Inhibition by Pyrimethanil



Experimental Protocols Sample Preparation using QuEChERS (AOAC 2007.01 Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices. [1][6][7][8] The AOAC 2007.01 protocol is particularly suited for a broad range of pesticides, including Pyrimethanil.

Materials:

- Homogenized sample (e.g., fruits, vegetables)
- Acetonitrile (ACN) with 1% acetic acid
- Anhydrous magnesium sulfate (MgSO₄)
- Anhydrous sodium acetate (NaOAc)
- Primary secondary amine (PSA) sorbent
- 50 mL centrifuge tubes
- 15 mL dispersive SPE (dSPE) tubes

Procedure:

- Extraction:
 - 1. Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
 - 2. Add 15 mL of ACN with 1% acetic acid.
 - 3. Spike with an appropriate amount of **Pyrimethanil-d5** internal standard.
 - 4. Add 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaOAc.
 - 5. Cap the tube and shake vigorously for 1 minute.



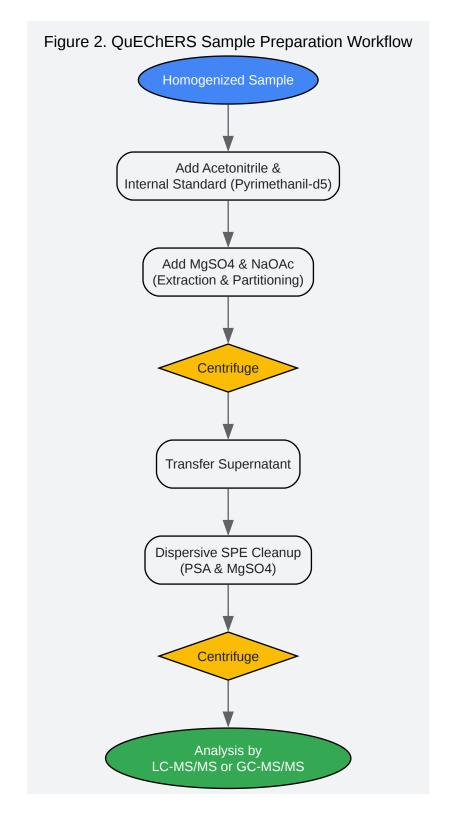




- 6. Centrifuge at ≥3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - 1. Transfer an aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 150 mg PSA and 900 mg anhydrous MgSO₄.
 - 2. Vortex for 30 seconds.
 - 3. Centrifuge at ≥5000 rcf for 2 minutes.
 - 4. The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.

The following diagram outlines the general workflow for the QuEChERS sample preparation method.





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Figure 2. QuEChERS Sample Preparation Workflow



Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a highly sensitive and selective technique for the quantification of pesticide residues.[9][10]

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer

Typical LC Conditions:

- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 μm)
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
- Mobile Phase B: Methanol with 0.1% formic acid
- Gradient: A suitable gradient to ensure separation from matrix components.
- Flow Rate: 0.3 mL/min
- Injection Volume: 3 μL

Typical MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for both Pyrimethanil and Pyrimethanil-d5 need to be optimized. For unlabeled Pyrimethanil, common transitions include m/z 199.9 -> 106.9 and 199.9 -> 183.0. The transitions for Pyrimethanil-d5 will be shifted by +5 Da.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis



GC-MS/MS is an alternative technique for the analysis of thermally stable pesticides like Pyrimethanil.[11][12]

Instrumentation:

- Gas Chromatograph
- Triple quadrupole mass spectrometer

Typical GC Conditions:

- Column: HP-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 μm film thickness)[11]
- · Carrier Gas: Helium
- Inlet Temperature: 250 °C[11]
- Oven Program: A temperature ramp (e.g., start at 80°C, ramp to 310°C) to ensure good chromatographic separation.[12]

Typical MS/MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- MRM Transitions: For unlabeled Pyrimethanil, quantifier and qualifier transitions such as m/z 198.1 -> 158.1 and 198.1 -> 183.1 have been reported.[13] The transitions for Pyrimethanil-d5 would need to be determined based on its fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of **Pyrimethanil-d5**.

Sample Preparation:

• Dissolve 5-25 mg of **Pyrimethanil-d5** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6).[14]

¹H NMR Acquisition:



- A standard one-pulse experiment is typically used.
- Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for quantitative analysis.

¹³C NMR Acquisition:

- A proton-decoupled experiment is standard.
- For quantitative analysis, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).[15]
- Typical chemical shift ranges for aromatic carbons are 100-150 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the powdered Pyrimethanil-d5 sample directly onto the ATR crystal.[4][16][17]
- Apply pressure to ensure good contact between the sample and the crystal.[4]

Data Acquisition:

- Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
- An ATR correction may be applied to the resulting spectrum.

Stability and Storage

Pyrimethanil-d5 should be stored at room temperature.[3] The unlabeled compound, Pyrimethanil, is reported to be stable in water within the relevant pH range and for 14 days at 54 °C.[4]

Conclusion



This technical guide has summarized the key physical and chemical characteristics of **Pyrimethanil-d5**, providing a valuable resource for researchers and scientists. The data presented, including tables of properties and detailed experimental protocols for its analysis, will facilitate its effective use as an internal standard and in other research applications. The provided diagrams of the mechanism of action and analytical workflow offer a clear visual representation of its biological and experimental context. While some specific physical constants for the deuterated compound are not widely published, the data for the unlabeled analogue serves as a reliable reference point.

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